CRT0105950

Description

Properties

IUPAC Name |

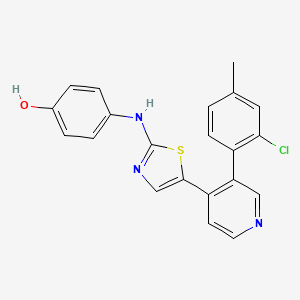

4-[[5-[3-(2-chloro-4-methylphenyl)pyridin-4-yl]-1,3-thiazol-2-yl]amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3OS/c1-13-2-7-16(19(22)10-13)18-11-23-9-8-17(18)20-12-24-21(27-20)25-14-3-5-15(26)6-4-14/h2-12,26H,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDBOFPHPMYWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C=CN=C2)C3=CN=C(S3)NC4=CC=C(C=C4)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of CRT0105950

An In-depth Technical Guide to the Mechanism of Action of CRT0105950

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

This compound is a potent, small-molecule inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2)[1][2]. These kinases are crucial regulators of cytoskeletal dynamics, and their inhibition by this compound leads to significant anti-proliferative and anti-invasive effects in cancer cells[1][3][4]. The primary mechanism involves the disruption of both actin and microtubule networks through the modulation of key downstream effector proteins[1][5].

The LIM kinase family, consisting of LIMK1 and LIMK2, plays a pivotal role in actin filament dynamics by phosphorylating and thereby inactivating members of the actin-depolymerizing factor (ADF)/cofilin family[6][7]. By inhibiting LIMK1 and LIMK2, this compound prevents the phosphorylation of cofilin. This leads to an increase in active, dephosphorylated cofilin, which promotes the disassembly of actin filaments[2][3].

Furthermore, inhibition of LIMK by this compound has been shown to increase the acetylation of α-tubulin, a post-translational modification associated with microtubule stabilization[1]. This alteration of microtubule dynamics, combined with the disruption of the actin cytoskeleton, contributes to the observed cytotoxic and anti-migratory effects of the compound in tumor cells[1][4][5].

Quantitative Data

The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays.

| Target | IC50 (nM) | Reference |

| LIMK1 | 0.3 | [1][2] |

| LIMK2 | 1 | [1][2] |

Signaling Pathway

The signaling cascade leading to LIMK activation and its subsequent downstream effects, which are inhibited by this compound, is a critical pathway in cancer cell motility and proliferation. Upstream signals, often initiated by receptor tyrosine kinases or G-protein coupled receptors, activate Rho family GTPases such as Rho, Rac, and Cdc42. These small GTPases then activate their respective downstream effectors, Rho-associated kinase (ROCK) and p21-activated kinase (PAK), which in turn phosphorylate and activate LIMK1 and LIMK2[7][8]. Activated LIMK then phosphorylates cofilin, leading to actin filament stabilization and cell migration. This compound acts as a direct inhibitor of LIMK1 and LIMK2, thereby blocking this entire downstream cascade.

Caption: Signaling pathway inhibited by this compound.

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key experiments. Detailed methodologies for these assays are provided below.

In Vitro Kinase Assay for IC50 Determination

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of LIMK1 and LIMK2.

-

Reagents and Materials:

-

Recombinant human LIMK1 and LIMK2 enzymes

-

Cofilin substrate peptide

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound stock solution (in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay kit (or similar)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the LIMK enzyme to the wells of a 384-well plate.

-

Add the this compound dilutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the cofilin substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blotting for Phospho-Cofilin

This experiment validates the cellular activity of this compound by measuring the phosphorylation status of its downstream target, cofilin.

-

Reagents and Materials:

-

Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-cofilin, total cofilin, and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-cofilin levels to total cofilin and the loading control.

-

Matrigel Invasion Assay

This assay assesses the functional impact of this compound on the invasive potential of cancer cells.

-

Reagents and Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Matrigel Basement Membrane Matrix

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Methanol (for fixing)

-

Crystal violet stain

-

-

Procedure:

-

Thaw Matrigel on ice and dilute it with cold, serum-free medium.

-

Coat the top of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 2 hours to allow for gelation.

-

Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of this compound.

-

Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the plate at 37°C for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields for each insert.

-

Compare the number of invading cells in the this compound-treated groups to the vehicle control.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments to characterize the mechanism of action of this compound.

References

- 1. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. LIMK inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 4. mdpi.com [mdpi.com]

- 5. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Lim kinase - Wikipedia [en.wikipedia.org]

- 8. A role for LIM kinase in cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Effects of CRT0105950 Treatment

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the downstream cellular and molecular effects of CRT0105950, a selective inhibitor of MEK1/2 kinases. The information presented herein is essential for understanding the mechanism of action and for the development of this compound in preclinical and clinical settings.

Introduction: The Ras/Raf/MEK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras/Raf/MEK/ERK cascade, is a critical intracellular signaling pathway that transduces signals from extracellular stimuli to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2][3] Dysregulation of this pathway, often through mutations in Ras or Raf proteins, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which leads to the activation of the small GTPase, Ras.[1][2] Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, c-Raf). Raf, a MAP Kinase Kinase Kinase (MAPKKK), phosphorylates and activates MEK1 and MEK2 (MAPKKs).[2][3] MEK is a dual-specificity kinase that then phosphorylates and activates ERK1 and ERK2 (MAPKs) on threonine and tyrosine residues.[3] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cell proliferation and survival.[1][5]

This compound is a potent and selective, allosteric inhibitor of MEK1 and MEK2.[6] By binding to a pocket adjacent to the ATP-binding site, it prevents the phosphorylation and activation of ERK1/2, thereby inhibiting the downstream signaling cascade.[6]

Visualization of the MEK/ERK Signaling Pathway and this compound Inhibition

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. sinobiological.com [sinobiological.com]

- 3. cusabio.com [cusabio.com]

- 4. MEK inhibitors: a new class of chemotherapeutic agents with ocular toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 6. news-medical.net [news-medical.net]

The Role of CRT0105950 in Cytoskeleton Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0105950 is a potent and selective small molecule inhibitor of LIM kinases (LIMK1 and LIMK2), which are pivotal regulators of cytoskeletal dynamics. The cytoskeleton, a complex network of protein filaments, is crucial for maintaining cell shape, enabling cell motility, and ensuring proper intracellular organization. Its dynamic nature is tightly controlled by a host of regulatory proteins, among which the LIMK family plays a central role. By modulating the activity of key cytoskeletal proteins, this compound offers a powerful tool to investigate the intricate processes governed by LIM kinases and presents a promising avenue for therapeutic intervention in diseases characterized by aberrant cytoskeletal function, such as cancer. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on cytoskeletal components, and the experimental protocols to assess its activity.

Mechanism of Action: Targeting the LIMK-Cofilin Axis

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of both LIMK1 and LIMK2. LIM kinases are serine/threonine kinases that phosphorylate and inactivate the actin-depolymerizing factor (ADF)/cofilin family of proteins. Cofilin is a key regulator of actin dynamics, promoting the disassembly of actin filaments. Phosphorylation of cofilin on serine-3 by LIMK abrogates its actin-binding and severing activity, leading to the stabilization and accumulation of F-actin stress fibers.

By inhibiting LIMK, this compound prevents the phosphorylation of cofilin, thereby maintaining cofilin in its active, dephosphorylated state. This leads to increased actin filament disassembly, resulting in a more dynamic actin cytoskeleton. Beyond its effects on the actin cytoskeleton, this compound has also been shown to impact microtubule dynamics, evidenced by an increase in α-tubulin acetylation, a marker of stable microtubules.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and cell-based assays.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Reference |

| LIMK1 | 0.3 | |

| LIMK2 | 1 |

Table 2: Cellular Activity

| Cell Line | Assay | EC50 / Effect | Reference |

| A549 | Inhibition of Cofilin Phosphorylation | Dose-dependent decrease | |

| A549 | Increase in α-Tubulin Acetylation | Dose-dependent increase | |

| MCF7 | Inhibition of Cofilin Phosphorylation | EC50 ~2-fold less potent than LIMKi | |

| MDAMB231 | Inhibition of Cofilin Phosphorylation | Dose-dependent decrease | |

| MDAMB231 | Matrigel Invasion | Significant inhibition at 3 µM | |

| 656 Cancer Cell Lines | Cell Viability | EC50 values range from 0.3-10 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro LIMK Kinase Assay

This protocol describes a common method to determine the in vitro potency of this compound against LIMK1 and LIMK2.

Materials:

-

Recombinant human LIMK1 and LIMK2 enzymes

-

Cofilin (substrate)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.

-

Add the LIMK enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the cofilin substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Phospho-Cofilin and Acetylated-Tubulin

This protocol details the procedure to assess the effect of this compound on the phosphorylation of cofilin and the acetylation of α-tubulin in cultured cells.

Materials:

-

Cell culture medium and supplements

-

Selected cancer cell lines (e.g., A549, MDAMB231)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-cofilin (Ser3)

-

Mouse anti-cofilin

-

Mouse anti-acetylated-α-tubulin

-

Mouse anti-α-tubulin

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the levels of phospho-cofilin to total cofilin and acetylated-α-tubulin to total α-tubulin.

Matrigel Invasion Assay

This protocol describes an in vitro assay to evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Transwell inserts with 8.0 µm pore size polycarbonate membranes

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

-

Microscope

Procedure:

-

Thaw Matrigel on ice and dilute it with cold serum-free medium.

-

Coat the top of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.

-

Harvest and resuspend the cancer cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Seed the cells into the upper chamber of the Matrigel-coated inserts.

-

Fill the lower chamber with medium containing a chemoattractant.

-

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Count the number of stained, invaded cells in several random fields under a microscope.

-

Calculate the percentage of invasion inhibition relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving this compound and a typical experimental workflow for its characterization.

Caption: The Rho-LIMK-Cofilin signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing the activity of this compound.

Conclusion

This compound is a valuable research tool for dissecting the complex roles of LIM kinases in regulating the cytoskeleton. Its high potency and selectivity make it an ideal probe for studying the downstream consequences of LIMK inhibition in various cellular contexts. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the effects of this compound on actin and microtubule dynamics, cell migration, and invasion. Further studies utilizing this compound will undoubtedly continue to unravel the intricate mechanisms by which the cytoskeleton is regulated and how its dysregulation contributes to diseases such as cancer, paving the way for the development of novel therapeutic strategies targeting the LIMK pathway.

The Impact of CRT0105950 on Cellular Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

CRT0105950 is a potent and selective small molecule inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2), key regulators of cytoskeletal dynamics. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound, presenting key quantitative data and detailed experimental methodologies to support further research and development in oncology and other therapeutic areas where cytoskeletal regulation is a critical factor.

Core Mechanism of Action: Inhibition of the LIMK/Cofilin Signaling Pathway

The primary molecular target of this compound is the LIM kinase family, comprising LIMK1 and LIMK2. These serine/threonine kinases are central to the regulation of the actin cytoskeleton. The canonical pathway involves the phosphorylation and subsequent inactivation of the actin-depolymerizing factor cofilin by LIMK.[1][2] By inhibiting LIMK, this compound prevents the phosphorylation of cofilin, leading to its activation.[3][4] Activated cofilin promotes the disassembly of actin filaments, thereby altering cellular morphology, motility, and division.

The LIMK/cofilin signaling cascade is situated downstream of the Rho family of small GTPases, which are master regulators of the cytoskeleton.[5] This places this compound's activity at a critical node in cellular signaling, impacting processes such as cell invasion, migration, and proliferation.[1][4]

Modulation of Microtubule Dynamics

Beyond its effects on the actin cytoskeleton, this compound has been shown to impact microtubule organization. Treatment with this compound leads to an increase in α-tubulin acetylation.[3] Acetylation of α-tubulin is a post-translational modification associated with more stable microtubules. This alteration of microtubule dynamics contributes to the disruption of mitotic spindle formation, ultimately impairing tumor cell proliferation.[3]

Quantitative Analysis of this compound Activity

The potency of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data available.

| Target | IC50 (nM) | Assay Type | Reference |

| LIMK1 | 0.3 | In vitro kinase assay | [3][6] |

| LIMK2 | 1 | In vitro kinase assay | [3][6] |

| Cell Line | Effect | EC50 | Assay Type | Reference |

| A549 (Lung Cancer) | Increased α-tubulin acetylation | Potent (specific value not cited) | Cellular Assay | [3] |

| A549 (Lung Cancer) | Decreased cofilin phosphorylation | Potent (specific value not cited) | Cellular Assay | [3] |

| MDAMB231 (Breast Cancer) | Decreased cofilin phosphorylation | Dose-dependent decrease | Immunoblotting | [3] |

| Neuroblastoma Cell Lines | Reduced cell viability | Varies by cell line | CellTiter-Glo® | [3] |

| Rhabdomyosarcoma Cell Lines | Reduced cell viability | Significantly sensitive | Cell Proliferation Screen | [3] |

| Kidney Cancer Cell Lines | Reduced cell viability | Significantly sensitive | Cell Proliferation Screen | [3] |

Detailed Experimental Protocols

The following are methodologies for key experiments used to characterize the cellular effects of this compound.

In Vitro Kinase Assay for IC50 Determination

Objective: To determine the concentration of this compound required to inhibit 50% of LIMK1 and LIMK2 activity.

Protocol:

-

Recombinant human LIMK1 or LIMK2 is incubated with a specific substrate (e.g., a cofilin-derived peptide) and ATP in a suitable kinase buffer.

-

This compound is added in a range of concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP consumption via a luminescence-based assay (e.g., Kinase-Glo®).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cellular Assays for Cofilin Phosphorylation and α-Tubulin Acetylation

Objective: To measure the effect of this compound on the phosphorylation of its direct downstream target, cofilin, and on the acetylation of α-tubulin within cells.

Protocol:

-

Cancer cell lines (e.g., A549, MDAMB231) are cultured to approximately 80% confluency.

-

Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Following treatment, cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membranes are immunoblotted with primary antibodies specific for phospho-cofilin, total cofilin, acetylated α-tubulin, and total α-tubulin or another loading control (e.g., GAPDH, β-actin).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.

-

Band intensities are quantified using densitometry software, and the ratio of the modified protein to the total protein or loading control is calculated.

3D Matrigel Inverse Invasion Assay

Objective: To assess the impact of this compound on the invasive capacity of cancer cells in a three-dimensional matrix.

Protocol:

-

A plug of Matrigel is allowed to polymerize in the lower chamber of a transwell insert.

-

Cancer cells (e.g., MDAMB231) are seeded on the outer side of the upper chamber membrane.

-

The upper chamber is placed into the lower chamber containing the Matrigel plug and culture medium with a chemoattractant (e.g., fetal bovine serum).

-

This compound or a vehicle control is added to the medium.

-

Cells are incubated for a period that allows for invasion (e.g., 48-72 hours).

-

Non-invasive cells are removed from the outer surface of the upper chamber.

-

Invasive cells that have migrated into the Matrigel are fixed, stained (e.g., with DAPI), and visualized by confocal microscopy.

-

The extent of invasion is quantified by measuring the distance the cells have migrated into the Matrigel plug.[1][2][3]

Summary and Future Directions

This compound is a powerful research tool and a potential therapeutic candidate that exerts its effects primarily through the potent and selective inhibition of LIMK1 and LIMK2. This leads to a cascade of downstream effects, most notably the modulation of actin and microtubule dynamics through the regulation of cofilin activity and α-tubulin acetylation. These alterations result in significant anti-proliferative and anti-invasive effects in various cancer cell models, particularly in neuroblastoma, rhabdomyosarcoma, and kidney cancer.[3] The detailed protocols provided herein offer a framework for the continued investigation of this compound and other LIMK inhibitors, facilitating further exploration of their therapeutic potential. Future studies should aim to further elucidate the broader kinome-level effects of this compound, explore potential mechanisms of resistance, and evaluate its efficacy in in vivo preclinical models.

References

- 1. LIMK inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 2. cancertools.org [cancertools.org]

- 3. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting LIMK1 with luteolin inhibits the growth of lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LIM Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

The Role of CRT0105950 in the Cofilin Phosphorylation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic regulation of the actin cytoskeleton is fundamental to a multitude of cellular processes, including motility, morphogenesis, and cell division. A key orchestrator of actin dynamics is the actin-depolymerizing factor (ADF)/cofilin family of proteins. The activity of cofilin is tightly controlled by phosphorylation, primarily at the serine-3 residue. Phosphorylation inactivates cofilin, leading to the stabilization of actin filaments, while dephosphorylation activates it, promoting actin filament disassembly. The LIM kinases (LIMK1 and LIMK2) are the primary kinases responsible for phosphorylating and thereby inactivating cofilin. Dysregulation of the LIMK-cofilin signaling axis has been implicated in various pathologies, including cancer metastasis.

This technical guide provides an in-depth overview of the cofilin phosphorylation pathway and the mechanism of action of CRT0105950, a potent small molecule inhibitor of LIMK1 and LIMK2. We present quantitative data on the activity of this compound, detailed protocols for key experimental assays, and visual representations of the signaling pathway and experimental workflows.

The Cofilin Phosphorylation Pathway and the Action of this compound

The cofilin phosphorylation pathway is a critical signaling cascade that translates extracellular cues into changes in the actin cytoskeleton. The pathway is initiated by the activation of small GTPases of the Rho family, such as Rho, Rac, and Cdc42. These GTPases, in turn, activate downstream effector kinases, including Rho-associated kinase (ROCK) and p21-activated kinase (PAK).[1][2]

Activated ROCK and PAK phosphorylate and activate LIMK1 and LIMK2. The activated LIM kinases then phosphorylate cofilin at serine-3, leading to its inactivation.[1][2] Inactivated, phosphorylated cofilin is unable to bind to and depolymerize F-actin, resulting in the accumulation and stabilization of actin filaments. This process is crucial for the formation of various cellular structures, such as stress fibers and lamellipodia, which are essential for cell migration and invasion.

This compound is a potent and selective inhibitor of both LIMK1 and LIMK2. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of cofilin.[3] This leads to an increase in the pool of active, dephosphorylated cofilin, which can then sever and depolymerize actin filaments. The net effect of this compound treatment is a disruption of the actin cytoskeleton, which can inhibit cell motility and invasion.[4][5]

Quantitative Data for this compound

The following tables summarize the in vitro and cellular potency of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) |

| LIMK1 | 0.3 |

| LIMK2 | 1.0 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Potency | Reference |

| Breast Cancer Cells | Inhibition of Cofilin Phosphorylation | Low µM | [4][5] |

| MDA-MB-231 | Inhibition of Cell Invasion | 52% inhibition at 3 µM | [4] |

Experimental Protocols

In Vitro LIMK Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against LIMK1.

Materials:

-

Recombinant active LIMK1 enzyme

-

Recombinant human cofilin protein (substrate)

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

This compound or other test compounds

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant LIMK1, and cofilin substrate.

-

Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Western Blotting for Phospho-Cofilin

This protocol outlines the procedure for detecting changes in cofilin phosphorylation in cultured cells treated with this compound.

Materials:

-

Cultured cells (e.g., MDA-MB-231)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-cofilin (Ser3) and mouse anti-total cofilin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-cofilin and total cofilin overnight at 4°C.[6]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phospho-cofilin signal to the total cofilin signal.

Matrigel Invasion Assay

This protocol describes an in vitro assay to assess the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cells (e.g., MDA-MB-231)

-

This compound

-

Transwell inserts with 8.0 µm pore size polycarbonate membrane

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol

-

Staining solution (e.g., Crystal Violet or Giemsa)

-

Microscope

Procedure:

-

Thaw Matrigel on ice and dilute it with cold serum-free medium.

-

Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

-

Resuspend the cancer cells in serum-free medium containing various concentrations of this compound or vehicle control.

-

Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the invading cells with a suitable staining solution.

-

Count the number of stained cells in several random microscopic fields.

-

Calculate the percentage of invasion inhibition for each concentration of this compound.

Visualizations

Signaling Pathway

Caption: The Cofilin Phosphorylation Pathway and Inhibition by this compound.

Experimental Workflow

References

- 1. Regulation of LIM-kinase 1 and cofilin in thrombin-stimulated platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LIM Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. LIMK inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 5. cancertools.org [cancertools.org]

- 6. Phospho-Cofilin (Ser3) Antibody (#3311) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

Investigating the Function of LIM Kinase with CRT0105950: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LIM kinases (LIMK1 and LIMK2) are pivotal regulators of cytoskeletal dynamics, primarily through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[1][2][3] This activity positions LIMK as a critical node in various cellular processes, including cell migration, invasion, and mitosis, making it a compelling target for therapeutic intervention, particularly in oncology.[1][4] CRT0105950 has emerged as a potent, small molecule inhibitor of both LIMK1 and LIMK2.[5][6] This technical guide provides an in-depth overview of the function of LIMK, the mechanism of action of this compound, and detailed experimental protocols to investigate their interaction.

Introduction to LIM Kinase (LIMK)

The LIM kinase family consists of two highly homologous serine/threonine and tyrosine kinases, LIMK1 and LIMK2.[1][7] They are characterized by two N-terminal LIM domains, a PDZ domain, and a C-terminal kinase domain.[7] LIMKs are key downstream effectors of the Rho family of small GTPases, particularly through the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.[2][4]

The primary and most well-characterized function of LIMK is the regulation of actin dynamics.[1][2] LIMK phosphorylates cofilin at Serine-3, which inactivates its actin-severing activity.[2] This leads to the stabilization of actin filaments (F-actin) and is crucial for processes such as cell motility and the formation of lamellipodia and filopodia.[1][2] Beyond actin regulation, LIMKs are also implicated in microtubule dynamics and the regulation of the mitotic spindle, highlighting their multifaceted role in cellular architecture and division.[6][7] Dysregulation of LIMK activity has been linked to several pathologies, including cancer, where it promotes invasion and metastasis.[4][8]

This compound: A Potent LIMK Inhibitor

This compound is a potent and selective inhibitor of both LIMK1 and LIMK2.[5][6] Its inhibitory activity has been demonstrated in various in vitro and cellular assays, making it a valuable tool for elucidating the function of LIMK and a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Parameter | LIMK1 | LIMK2 | Reference |

| IC50 | 0.3 nM | 1 nM | [5][9] |

| In vitro inhibitory concentration (IC50) of this compound against LIMK1 and LIMK2. |

| Cellular Assay | Cell Line | Effect | Reference |

| Cofilin Phosphorylation | A549, MDAMB231 | Dose-dependent decrease | [6][7][10] |

| α-Tubulin Acetylation | A549 | Dose-dependent increase | [6][10] |

| Matrigel Invasion | MDAMB231 | Significant inhibition | [8][10] |

| Summary of the cellular effects of this compound. |

Signaling Pathways Involving LIMK

The primary signaling cascade involving LIMK is the Rho-ROCK-LIMK pathway, which plays a central role in actin cytoskeleton regulation.

Caption: The Rho-ROCK-LIMK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of LIMK and the effects of this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on LIMK1 and LIMK2 activity.

Materials:

-

Recombinant human LIMK1 and LIMK2 enzymes

-

Cofilin substrate

-

ATP (γ-32P-ATP for radiometric assay or cold ATP for antibody-based detection)

-

This compound

-

Kinase reaction buffer

-

SDS-PAGE gels and blotting apparatus

-

Anti-phospho-cofilin (Ser3) antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant LIMK enzyme, and cofilin substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-phospho-cofilin (Ser3) antibody.

-

Detect the signal using a chemiluminescent substrate and quantify the band intensities to determine the IC50 value.

Cellular Cofilin Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit LIMK activity in a cellular context.

Materials:

-

Cancer cell lines (e.g., A549, MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Protein concentration assay kit

-

SDS-PAGE gels and blotting apparatus

-

Anti-phospho-cofilin (Ser3) antibody

-

Anti-total cofilin antibody

-

Anti-GAPDH or β-actin antibody (loading control)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a dose range of this compound or DMSO for a specified duration (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Perform immunoblotting as described in the in vitro kinase assay protocol, probing for phospho-cofilin, total cofilin, and a loading control.

-

Quantify the band intensities to determine the dose-dependent inhibition of cofilin phosphorylation.

Matrigel Invasion Assay

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.[8][11]

Materials:

-

Matrigel-coated invasion chambers (e.g., Transwell inserts)

-

Cancer cell lines (e.g., MDA-MB-231)

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

-

Rehydrate the Matrigel-coated inserts with serum-free medium.

-

Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound or DMSO.

-

Add the cell suspension to the upper chamber of the inserts.

-

Add medium containing the chemoattractant to the lower chamber.

-

Incubate the chambers for 24-48 hours to allow for cell invasion.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invaded cells in several microscopic fields to quantify invasion.

Caption: Workflow for the Matrigel invasion assay to assess the anti-invasive effects of this compound.

Conclusion

LIM kinases are central regulators of the cytoskeleton, and their inhibition presents a promising strategy for the treatment of diseases characterized by aberrant cell motility and invasion, such as cancer. This compound is a potent and valuable tool for studying the multifaceted functions of LIMK. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate roles of LIMK and to further explore the therapeutic potential of its inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Lim kinase - Wikipedia [en.wikipedia.org]

- 3. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LIMK inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cancertools.org [cancertools.org]

Unveiling CRT0105950: A Potent Chemical Probe for LIM Kinase

A Technical Guide for Researchers and Drug Development Professionals

Introduction

CRT0105950 is a highly potent, small molecule inhibitor of LIM kinase 1 (LIMK1) and LIMK2, establishing it as a valuable chemical probe for elucidating the multifaceted roles of these kinases in cellular processes.[1][2] LIM kinases are critical regulators of actin and microtubule dynamics, primarily through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor cofilin.[1] Dysregulation of the LIMK signaling axis is implicated in various pathologies, notably in cancer progression where it influences cell invasion and proliferation.[1][3] This technical guide provides a comprehensive overview of this compound, including its biochemical activity, cellular effects, and detailed protocols for its application in research settings.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data for this chemical probe.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| LIMK1 | 0.3 |

| LIMK2 | 1.0 |

| Data sourced from Mardilovich et al., 2015.[4][5] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cancer Type | Mean EC50 (µM) | Significance |

| Rhabdomyosarcoma | ~1 | Sensitive |

| Neuroblastoma | ~2 | Sensitive |

| Kidney Cancer | ~2.5 | Sensitive |

| All Cancers (Mean) | ~19.2 | - |

| EC50 values were determined from a screen of 656 cancer cell lines.[4][6] "Sensitive" indicates a statistically significant sensitivity of that cancer type to this compound compared to the overall mean. |

Signaling Pathway

This compound exerts its effects by directly inhibiting LIMK1 and LIMK2, which are central nodes in a signaling pathway that controls cytoskeletal dynamics. The diagram below illustrates the canonical LIMK signaling pathway and the point of intervention for this compound.

Caption: LIMK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound.

In Vitro LIMK Kinase Assay

This protocol is designed to determine the direct inhibitory effect of this compound on LIMK1 and LIMK2 activity.

Caption: Workflow for a typical in vitro LIMK kinase assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES pH 7.0, 10 mM MgCl₂, 0.25 mM EGTA, 0.01% v/v Triton X-100, and 1 mM DTT.

-

Enzyme/Substrate Mix: Prepare a solution containing recombinant LIMK1 or LIMK2 and cofilin substrate in the assay buffer.

-

ATP Solution: Prepare a solution of ATP in the assay buffer. The final concentration should be at or near the Km for ATP.

-

This compound: Prepare a serial dilution series in DMSO, then dilute further in the assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of the enzyme/substrate mix to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution.

-

Incubate the plate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®).

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

-

Western Blotting for Phospho-Cofilin and Acetylated α-Tubulin

This protocol allows for the assessment of this compound's activity in a cellular context by measuring the phosphorylation of its direct substrate, cofilin, and a downstream marker of microtubule effects, acetylated α-tubulin.[4]

Caption: Workflow for Western Blot analysis of LIMK pathway modulation.

Methodology:

-

Cell Treatment and Lysis:

-

Seed cells (e.g., A549 or MDA-MB-231) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO for 24 hours.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

-

Immunoblotting:

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-phospho-cofilin (Ser3), anti-total cofilin, anti-acetylated-α-tubulin, and anti-α-tubulin as a loading control).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software. Normalize the levels of phosphorylated cofilin to total cofilin and acetylated tubulin to total tubulin.

-

Matrigel Invasion Assay

This assay assesses the impact of this compound on the invasive potential of cancer cells, a key functional consequence of LIMK inhibition.

Caption: Workflow for a Matrigel cell invasion assay.

Methodology:

-

Preparation of Invasion Chambers:

-

Thaw Matrigel on ice.

-

Dilute Matrigel to 1 mg/mL in cold, serum-free cell culture medium.

-

Coat the top of 8.0 µm pore size Transwell inserts with 100 µL of the diluted Matrigel solution.

-

Incubate at 37°C for at least 4 hours to allow the gel to solidify.

-

-

Cell Seeding and Treatment:

-

Culture cancer cells (e.g., MDA-MB-231) and serum-starve them for 18-24 hours.

-

Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

-

Resuspend the serum-starved cells in serum-free medium containing either DMSO or the desired concentration of this compound.

-

Seed 5 x 10⁴ cells into the upper chamber of each insert.

-

Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.

-

-

Incubation and Staining:

-

Incubate the plates at 37°C in a humidified incubator for 24-48 hours.

-

After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix the invading cells on the underside of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes.

-

-

Quantification:

-

Gently wash the inserts with water and allow them to air dry.

-

Take images of several random fields of view for each membrane using a light microscope.

-

Count the number of stained, invaded cells per field. Calculate the average and compare the number of invaded cells in the this compound-treated groups to the vehicle control.

-

This compound is a potent and valuable tool for investigating LIMK biology. Its high affinity for both LIMK1 and LIMK2 allows for the effective interrogation of the LIMK signaling pathway in both in vitro and cellular systems. The protocols outlined in this guide provide a robust framework for utilizing this compound to explore the roles of LIM kinases in cytoskeletal regulation, cell motility, and proliferation, particularly in the context of cancer research and the development of novel therapeutics.

References

- 1. thesgc.org [thesgc.org]

- 2. LIMK inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 3. Targeting LIMK1 with luteolin inhibits the growth of lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubcompare.ai [pubcompare.ai]

preliminary studies using CRT0105950

An In-depth Technical Guide to the Preclinical Profile of CRT0105950, a Potent LIM Kinase Inhibitor For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel and potent small molecule inhibitor targeting LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2).[1][2][3][4] These kinases are crucial regulators of cytoskeletal dynamics, primarily through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[3][4][5][6] The dysregulation of the LIMK signaling pathway is implicated in various pathologies, most notably in cancer, where it contributes to tumor cell invasion, metastasis, and proliferation.[3][7][8] Preclinical data indicate that this compound effectively disrupts this pathway, presenting a promising avenue for targeted cancer therapy. This document provides a comprehensive technical overview of the preliminary studies involving this compound, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of both LIMK1 and LIMK2.[1][2] These kinases are downstream effectors in signaling cascades initiated by Rho family GTPases, such as ROCK.[5][7] In a normal cellular context, LIMK phosphorylates cofilin at the Serine-3 position, which inactivates its actin-severing function. This leads to the stabilization and accumulation of filamentous actin (F-actin), a critical process for cell motility and structural integrity.

By inhibiting LIMK, this compound prevents the phosphorylation of cofilin.[1][3] This results in a higher population of active, non-phosphorylated cofilin, which in turn leads to increased F-actin depolymerization and a disruption of the actin cytoskeleton.[1][9] This disruption interferes with key cellular processes required for cancer progression, including mitotic spindle organization and cell invasion.[1][3][4] Furthermore, treatment with this compound has been shown to increase the acetylation of α-tubulin, indicating an impact on microtubule dynamics as well.[1][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC₅₀ (nM) |

| LIMK1 | 0.3[1][2][5][6] |

| LIMK2 | 1[1][2][5][6] |

IC₅₀ (Half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Table 2: Cellular Activity in MDAMB231 Human Breast Cancer Cells

| Assay | Endpoint | Concentration | Result |

| Cofilin Phosphorylation | p-Cofilin Levels | Dose-dependent | Decrease[1][10] |

| 3D Matrigel Invasion | Inverse Invasion (>60 µm) | 3 µM | Significant Inhibition[1][10] |

Table 3: Broad Anti-proliferative Activity

| Parameter | Description |

| Cell Line Screen | This compound was screened against 656 cancer cell lines to determine anti-proliferative efficacy.[1][7] |

| Sensitive Cancer Types | Rhabdomyosarcoma, neuroblastoma, and kidney cancer were identified as significantly sensitive to LIMK inhibition by this compound.[1][7] |

| EC₅₀ Values | Calculated EC₅₀ values for each cell line are available in the supplemental data of the primary research publication by Mardilovich et al., 2015.[1] |

Signaling Pathways and Experimental Workflows

Caption: The LIMK signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound's cellular effects.

Experimental Protocols

The methodologies outlined below are based on the procedures described in the primary preclinical research.[1][10]

In Vitro Kinase Assay

-

Objective: To determine the IC₅₀ values of this compound against LIMK1 and LIMK2.

-

Methodology: The inhibitory activity of this compound was likely determined using a radiometric or fluorescence-based in vitro enzyme assay. A typical protocol involves:

-

Incubating recombinant human LIMK1 or LIMK2 enzyme with a specific substrate (e.g., a cofilin-derived peptide) and ATP (often radiolabeled [γ-³²P]ATP).

-

Adding serial dilutions of this compound to the reaction mixture.

-

Allowing the kinase reaction to proceed for a defined period at a controlled temperature.

-

Stopping the reaction and quantifying the amount of phosphorylated substrate.

-

Plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve to calculate the IC₅₀ value.

-

Cellular Phospho-Cofilin Immunoblotting

-

Objective: To confirm that this compound inhibits LIMK activity within a cellular context.

-

Methodology:

-

Cell Culture and Treatment: MDAMB231 breast cancer cells are cultured to a suitable confluency. The cells are then treated with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours).[1][10]

-

Lysis: After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phospho-cofilin (Ser3) and a loading control (e.g., total cofilin or α-Tubulin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to determine the relative levels of phospho-cofilin.

-

3D Matrigel Inverse Invasion Assay

-

Objective: To assess the impact of this compound on the invasive potential of cancer cells.

-

Methodology:

-

Setup: A plug of Matrigel (a basement membrane matrix) is polymerized within the well of a culture plate.

-

Cell Seeding: MDAMB231 cells are seeded on the surface of the well, around the Matrigel plug.

-

Treatment: The culture medium contains a chemoattractant (e.g., fetal bovine serum) along with either this compound (e.g., at 3 µM) or a vehicle control.

-

Incubation: The assay is incubated for an extended period, allowing the cells to invade the Matrigel plug towards the chemoattractant.

-

Analysis: After incubation, the invasion is quantified. This can be done using confocal microscopy to take images at different depths (z-stacks) within the gel.[1][10] The number of cells that have invaded beyond a specific distance (e.g., 60 µm) from the gel edge is counted and compared between treated and control groups.[1][10]

-

Cancer Cell Line Proliferation Screen

-

Objective: To identify cancer types that are particularly sensitive to this compound.

-

Methodology:

-

Screening: A large panel of cancer cell lines (e.g., 656 distinct lines) is treated with a range of this compound concentrations (e.g., 0.3-10 µM).[1]

-

Viability Measurement: After a set incubation period, cell viability is measured using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Dose-response curves are generated for each cell line, from which EC₅₀ values (the concentration causing 50% of the maximal effect) are calculated.

-

Statistical Analysis: The EC₅₀ values for cell lines within specific cancer types are compared against the overall dataset to identify cancer types that are statistically more sensitive or resistant to the compound.[1]

-

References

- 1. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. LIMK inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 4. cancertools.org [cancertools.org]

- 5. researchgate.net [researchgate.net]

- 6. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting LIMK1 with luteolin inhibits the growth of lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LIM Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

The Biological Activity of CRT0105950: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0105950 is a potent and selective small molecule inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2). These kinases are crucial regulators of cytoskeletal dynamics, primarily through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor, cofilin. By inhibiting LIMK, this compound prevents cofilin phosphorylation, leading to profound effects on both the actin and microtubule cytoskeletons. This activity translates into the potent impairment of tumor cell proliferation and invasion, identifying this compound as a valuable tool for cancer research and a potential candidate for therapeutic development. This document provides a comprehensive overview of the biological activity of this compound, its mechanism of action, quantitative data, and detailed protocols for key experimental assessments.

Introduction

The LIM kinases, LIMK1 and LIMK2, are serine/threonine kinases that serve as a critical convergence point for upstream signaling pathways, most notably those regulated by the Rho family of GTPases.[1] These kinases play a pivotal role in orchestrating the architecture of the cellular cytoskeleton.[1] The primary and most well-characterized substrate of LIMK is cofilin, an actin-binding protein essential for the turnover and depolymerization of actin filaments.[2] Phosphorylation of cofilin by LIMK inactivates its actin-severing function, leading to the stabilization of actin stress fibers.[2]

Elevated LIMK expression and activity have been implicated in various pathologies, particularly in cancer, where they contribute to tumor cell migration, invasion, and metastasis.[1][3] Consequently, LIMK has emerged as an attractive target for therapeutic intervention. This compound was developed as a potent inhibitor of both LIMK1 and LIMK2, demonstrating significant anti-proliferative and anti-invasive properties in various cancer models.[3][4] This guide details the molecular mechanism and cellular impact of this compound.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the kinase activity of LIMK1 and LIMK2.[3][4] This inhibition prevents the phosphorylation of cofilin at the Serine-3 position.[1][3] The resulting increase in active, dephosphorylated cofilin leads to enhanced actin filament disassembly, disrupting the stability of the actin cytoskeleton.[2]

Beyond its effects on actin, this compound also modulates microtubule dynamics. Treatment with the inhibitor leads to an increase in α-tubulin acetylation and a disruption of mitotic microtubule organization.[3][4] This dual impact on both major components of the cytoskeleton underlies its potent effects on cell division and motility.

References

- 1. LIMK inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 2. researchgate.net [researchgate.net]

- 3. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CRT0105950 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of CRT0105950, a potent inhibitor of LIM kinase 1 (LIMK1) and LIMK2, in cell culture experiments. The following sections detail the mechanism of action, provide quantitative data on its activity, and offer step-by-step protocols for key experimental applications.

Mechanism of Action

This compound is a highly selective and potent small molecule inhibitor of both LIMK1 and LIMK2.[1][2] The LIM kinases are crucial regulators of cytoskeletal dynamics through their phosphorylation and subsequent inactivation of cofilin, a protein responsible for actin depolymerization.[2][3] By inhibiting LIMK1 and LIMK2, this compound prevents cofilin phosphorylation, leading to increased cofilin activity and subsequent alterations in the actin cytoskeleton.[2][4] This disruption of cytoskeletal dynamics affects various cellular processes, including cell proliferation, migration, and invasion, making this compound a valuable tool for cancer research.[1][2][4] Additionally, this compound has been shown to disrupt mitotic microtubule organization, leading to mitotic defects and impaired tumor cell proliferation.[4][5]

Quantitative Data

The following tables summarize the in vitro and cell-based potency of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) |

| LIMK1 | 0.3[1][4] |

| LIMK2 | 1[1][4] |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | EC50 (µM) |

| Various (656 cell line screen) | Rhabdomyosarcoma, Neuroblastoma, Kidney Cancer | Cell Proliferation | Not specified, but identified as significantly sensitive[4][5] |

| MV-4-11 | Leukemia | Cell Viability | 0.386533[6] |

| SKM-1 | Haematopoietic Neoplasm | Cell Viability | 0.462321[6] |

| HL-60 | Acute Myeloid Leukaemia | Cell Viability | 0.580795[6] |

| NB12 | Neuroblastoma | Cell Viability | 0.590171[6] |

| MOLM-13 | Acute Myeloid Leukaemia | Cell Viability | 0.593222[6] |

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol outlines the general procedure for treating adherent cancer cell lines with this compound.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Sterile cell culture plates or flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture cells to 80-90% confluency.

-

Wash cells with PBS and detach using trypsin-EDTA.

-

Resuspend cells in complete medium and perform a cell count.

-

Seed cells into appropriate culture vessels at the desired density for your experiment (e.g., 96-well plate for viability assays, 6-well plate for western blotting).

-

Incubate overnight to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a fresh dilution of this compound from the stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and assay.

-

Remove the medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.

-

-

Downstream Analysis:

-

Following incubation, proceed with the desired downstream analysis, such as cell viability assays, western blotting, or immunofluorescence.

-

Protocol 2: Western Blotting for Phospho-Cofilin Inhibition

This protocol describes how to assess the inhibitory effect of this compound on cofilin phosphorylation.

Materials:

-

Treated cell lysates (from Protocol 1)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-cofilin (Ser3), anti-cofilin, anti-α-Tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

After treatment with this compound, wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer and collect the lysate.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize the phospho-cofilin signal to total cofilin and the loading control.

-

Protocol 3: Matrigel Invasion Assay

This protocol allows for the evaluation of the effect of this compound on cancer cell invasion.

Materials:

-

Matrigel-coated invasion chambers (e.g., Corning BioCoat Matrigel Invasion Chambers)

-

Serum-free cell culture medium

-

Complete cell culture medium (with chemoattractant, e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

Procedure:

-

Chamber Rehydration and Cell Seeding:

-

Rehydrate the Matrigel-coated inserts with serum-free medium.

-

Treat cells with this compound or vehicle control for a predetermined time.

-

Harvest and resuspend the treated cells in serum-free medium.

-

Seed the cells into the upper chamber of the inserts.

-

-

Invasion:

-

Add complete medium containing a chemoattractant to the lower chamber.

-

Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).

-

-

Staining and Quantification:

-

After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of invading cells in several microscopic fields.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound in the LIMK signaling pathway.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LIMK inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 3. researchgate.net [researchgate.net]

- 4. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

Application Notes and Protocols for CRT0105950, a Potent LIMK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction